molecular formula C21H22N2O3 B11097584 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide

Cat. No.: B11097584
M. Wt: 350.4 g/mol
InChI Key: BKDSLIWVPWHLGW-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide is a complex organic compound that belongs to the class of amides This compound features a hexanamide backbone with a phthalimide group and a 3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide typically involves the following steps:

    Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Attachment of the Hexanamide Backbone: The phthalimide group is then reacted with a hexanoic acid derivative under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the 3-Methylphenyl Group: This step involves the substitution of the amide nitrogen with a 3-methylphenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the phthalimide group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Amides: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development:

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form strong hydrogen bonds and hydrophobic interactions, while the hexanamide backbone provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-methyl group on the phenyl ring in 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide can influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)hexanamide

InChI

InChI=1S/C21H22N2O3/c1-15-8-7-9-16(14-15)22-19(24)12-3-2-6-13-23-20(25)17-10-4-5-11-18(17)21(23)26/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,22,24)

InChI Key

BKDSLIWVPWHLGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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